![molecular formula C16H23N3O3 B1287889 Tert-butyl 4-(3-aminobenzoyl)piperazine-1-carboxylate CAS No. 883554-97-0](/img/structure/B1287889.png)
Tert-butyl 4-(3-aminobenzoyl)piperazine-1-carboxylate
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Overview
Description
Tert-butyl 4-(3-aminobenzoyl)piperazine-1-carboxylate, also known as TBAP, is an organic compound used in scientific research and laboratory experiments. It is a structural analog of the neurotransmitter serotonin and has been used in a variety of studies to investigate the effects of serotonin on various biological processes. TBAP exhibits a wide range of biochemical and physiological effects, which makes it an important tool for research in the field of neuroscience.
Scientific Research Applications
Synthesis of Biologically Active Compounds
This compound serves as a precursor in the synthesis of various biologically active molecules. For instance, it can be used to create derivatives that have potential anticancer, anti-inflammatory, and analgesic properties .
Anti-Tubercular Agents
Researchers have designed and synthesized derivatives of Tert-butyl 4-(3-aminobenzoyl)piperazine-1-carboxylate to evaluate their anti-tubercular activity against Mycobacterium tuberculosis . These studies are crucial for developing new treatments for tuberculosis.
Organic Synthesis Building Blocks
The compound acts as a building block in the synthesis of a wide range of organic compounds, including amides, sulphonamides, and Schiff’s bases, which are essential in medicinal chemistry .
Mechanism of Action
Target of Action
This compound may be an intermediate or precursor in the synthesis of biologically active compounds .
Mode of Action
It’s known that the compound can be synthesized through a reaction involving 4-chloro-n-(2-aminoethyl)piperazine and n-tert-butoxycarbonyl anhydride (boc2o) .
Pharmacokinetics
The compound is known to be a solid at room temperature and is stable under normal temperatures .
Action Environment
“Tert-butyl 4-(3-aminobenzoyl)piperazine-1-carboxylate” is stable under normal temperatures and should be stored under inert gas (nitrogen or argon) at 2–8 °C .
properties
IUPAC Name |
tert-butyl 4-(3-aminobenzoyl)piperazine-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O3/c1-16(2,3)22-15(21)19-9-7-18(8-10-19)14(20)12-5-4-6-13(17)11-12/h4-6,11H,7-10,17H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYWKOFOBSMSOHL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C(=O)C2=CC(=CC=C2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80590434 |
Source
|
Record name | tert-Butyl 4-(3-aminobenzoyl)piperazine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80590434 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.37 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
883554-97-0 |
Source
|
Record name | 1,1-Dimethylethyl 4-(3-aminobenzoyl)-1-piperazinecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=883554-97-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | tert-Butyl 4-(3-aminobenzoyl)piperazine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80590434 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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